molecular formula C7H12N2S B13106287 1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl- CAS No. 642075-20-5

1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-

Cat. No.: B13106287
CAS No.: 642075-20-5
M. Wt: 156.25 g/mol
InChI Key: ZQBRKJCNJPJIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl- is a heterocyclic organic compound that features an imidazole ring substituted with an ethylthio methyl group and a methyl group. Imidazoles are an important class of compounds due to their presence in various biological systems and their utility in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve the use of bifunctional catalysts such as molybdenum oxide/silica. These catalysts facilitate the condensation-oxidation sequence necessary for the formation of the imidazole ring .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazoles.

    Substitution: The methyl and ethylthio groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the imidazole ring .

Scientific Research Applications

1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Imidazole derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: This compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl- is unique due to the presence of both a methyl and an ethylthio group on the imidazole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

642075-20-5

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

2-(ethylsulfanylmethyl)-1-methylimidazole

InChI

InChI=1S/C7H12N2S/c1-3-10-6-7-8-4-5-9(7)2/h4-5H,3,6H2,1-2H3

InChI Key

ZQBRKJCNJPJIGO-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NC=CN1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.